molecular formula C5H6F3N B1600957 5,5,5-Trifluoropentanenitrile CAS No. 89866-61-5

5,5,5-Trifluoropentanenitrile

Cat. No. B1600957
CAS RN: 89866-61-5
M. Wt: 137.1 g/mol
InChI Key: JUBKTXQLCVDDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,5-Trifluoropentanenitrile is a chemical compound with the molecular formula C5H6F3N . It has an average mass of 137.103 Da and a monoisotopic mass of 137.045227 Da .


Molecular Structure Analysis

The molecular structure of 5,5,5-Trifluoropentanenitrile consists of a pentanenitrile backbone with three fluorine atoms attached to the fifth carbon atom . The InChI key for this compound is JUBKTXQLCVDDLL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5,5,5-Trifluoropentanenitrile is a liquid at room temperature . The compound should be stored at 2-8°C .

Scientific Research Applications

Energetic Material Synthesis

5,5,5-Trifluoropentanenitrile and its derivatives are used in the synthesis of energetic materials. Trinitromethyl-substituted triazoles, including 5-nitro-3-trinitromethyl-1H-1,2,4-triazole and 5,5'-bis(trinitromethyl)-3,3'-azo-1H-1,2,4-triazole, are a class of high-density energetic materials. These compounds demonstrate potential as explosive compounds due to their high density, moderate to good thermal stability, and excellent detonation properties (Thottempudi & Shreeve, 2011).

Organic Synthesis

In organic synthesis, N-Methylnitrilium trifluoromethanesulphonate salts, derived from nitriles including 5,5,5-Trifluoropentanenitrile, are used for synthesizing various organic compounds. These salts facilitate the creation of aromatic ketimines, ketones, benzimidazoles, and other compounds (Booth, Jibodu, & Proença, 1980).

Spectroscopy and Molecular Structure

In spectroscopic studies, compounds like 5,5,5-trifluoro-1,3-pentadiyne are examined using microwave spectroscopy. These studies focus on understanding molecular structures and properties, which are important in various chemical research and applications (Kang & Novick, 2002).

Catalysts in Organic Reactions

Trifluoromethanesulfonic anhydride, related to 5,5,5-Trifluoropentanenitrile, is widely used in organic chemistry as a catalyst. It activates and converts various organic compounds, contributing to the development of new synthetic methods and the creation of fluorinated compounds (Qin, Cheng, & Jiao, 2022).

Biodegradation of Explosives

Research on the biotransformation and mineralization of explosives like RDX and HMX explores the role of chemical compounds, including trifluoropentanenitrile derivatives, in environmental remediation. These studies focus on the microbial degradation of nitroaromatic and nitramine explosives, contributing to the understanding of environmental impacts and remediation strategies (Hawari et al., 2000).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H226 (flammable liquid and vapor), H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Precautionary measures include avoiding exposure, wearing protective gloves, and not eating, drinking, or smoking while using the product .

properties

IUPAC Name

5,5,5-trifluoropentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N/c6-5(7,8)3-1-2-4-9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBKTXQLCVDDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473676
Record name 5,5,5-trifluoropentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,5-Trifluoropentanenitrile

CAS RN

89866-61-5
Record name 5,5,5-trifluoropentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 882 mg (18 mmole) of sodium cyanide and 9 mL of DMSO was heated in an oil bath at 80° C. for 10 minutes until most of the solid had dissolved. The mixture was then removed from the oil bath and treated with 2.87 g (15 mmole) of 4,4,4-trifluorobutyl bromide. The mixture was heated to 110° C. for about 30 minutes and then cooled to room temperature. The mixture was partitioned between H2O and ether, and the aqueous layer was extracted with an additonal 2 portions of ether. The combined organic fractions were washed successively with 2N HCl (twice), H2O (twice), and brine. The ether phase was dried over anhydrous Na2SO4, filtered, and concentrated to yield 1.99 g (97%) of the title compound as a colorless liquid, suitable for use without further purification; IR (neat) νCO 2260 cm-1.
Quantity
882 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

To a stirring solution of 6.40 g (50.3 mM) 4,4,4-trifluorobutanol, prepared in Example 45d, and 7.71 ml (55.3 mM) triethylamine in 1.50 ml Et2O at 0° C. under N2, was added 4.28 ml (55.3 mM) methanesulfonyl chloride dropwise. A white precipitate formed and was stirred 60 minutes at 0° C. An equal volume of pentane was added and the reaction mixture was filtered through celite, followed by concentration on a rotary evaporator without heat. The crude mesylate was mixed with 8.19 g (126 mM) KCN and catalytic KI in 150 ml dimethysulfoxide at rt. The reaction mixture was then heated to 80° C. for 3 hours, turning deep orange and gelling. After cooling, the orange gel was poured into 100 ml of stirring H2O, extracted into Et2O, washed with saturated NaCl, dried over MgSO4, filtered and volatiles distilled. The crude liquid residue was 5.12 g (75%).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
7.71 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
4.28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5,5-Trifluoropentanenitrile
Reactant of Route 2
Reactant of Route 2
5,5,5-Trifluoropentanenitrile
Reactant of Route 3
Reactant of Route 3
5,5,5-Trifluoropentanenitrile
Reactant of Route 4
Reactant of Route 4
5,5,5-Trifluoropentanenitrile
Reactant of Route 5
Reactant of Route 5
5,5,5-Trifluoropentanenitrile
Reactant of Route 6
Reactant of Route 6
5,5,5-Trifluoropentanenitrile

Citations

For This Compound
4
Citations
S Vukelić, B Koksch, PH Seeberger… - … –A European Journal, 2016 - Wiley Online Library
Hydantoins are an important class of heterocycles with applications in pharmacy, agriculture, and as intermediates in organic synthesis. Traditional synthetic procedures to access …
T Katagiri, M Irie, K Uneyama - Tetrahedron: Asymmetry, 1999 - Elsevier
The first intramolecular S N 2 reaction of α-trifluoromethylated secondary alcohols by a carbanion is described. A stereoselective intramolecular cyclization of 3-substituted-3-cyano-1-…
Number of citations: 28 www.sciencedirect.com
S Kenis, M D'hooghe, G Verniest… - The Journal of …, 2012 - ACS Publications
A convenient approach toward nonactivated 1-alkyl-2-(trifluoromethyl)azetidines as a new class of constrained azaheterocycles was developed starting from ethyl 4,4,4-…
Number of citations: 32 pubs.acs.org
JYF Wong, CG Thomson, F Vilela, G Barker - pdfs.semanticscholar.org
All non-aqueous reactions were carried out under oxygen free N2 using flame-dried glassware. Et2O was freshly distilled from CaH2, THF, DMF and PhMe was purified by MBRAUN …
Number of citations: 0 pdfs.semanticscholar.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.